molecular formula C11H13ClN2O B6184043 (6-methoxynaphthalen-2-yl)hydrazine hydrochloride CAS No. 70488-60-7

(6-methoxynaphthalen-2-yl)hydrazine hydrochloride

Cat. No.: B6184043
CAS No.: 70488-60-7
M. Wt: 224.68 g/mol
InChI Key: WJCHKQCZADORDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Arylhydrazine Applications in Chemical Research

The history of arylhydrazine chemistry is intrinsically linked to the development of synthetic organic chemistry itself. One of the most notable early applications of arylhydrazines was the Fischer indole (B1671886) synthesis, discovered by Hermann Emil Fischer in 1883. wikipedia.org This acid-catalyzed reaction between an arylhydrazine and an aldehyde or ketone provides a direct route to the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals. wikipedia.orgnih.gov Initially, the scope of arylhydrazine reactions was somewhat limited. However, over the decades, the understanding of their reactivity has expanded significantly. The development of new catalysts and reaction conditions has broadened the applicability of classical reactions and enabled entirely new transformations. Modern advancements include palladium-catalyzed cross-coupling reactions where arylhydrazines can serve as versatile coupling partners. wikipedia.org

Significance of Naphthalene-Derived Hydrazines as Synthetic Building Blocks

Naphthalene-derived hydrazines, a specific subclass of arylhydrazines, offer unique advantages as synthetic building blocks. The presence of the bicyclic naphthalene (B1677914) core introduces a larger, more rigid, and lipophilic scaffold into the target molecules. This can have profound effects on the biological activity and material properties of the resulting compounds. The extended aromatic system of the naphthalene ring can also influence the electronic properties of the hydrazine (B178648) moiety, modulating its reactivity in various chemical transformations. These characteristics make naphthalene-derived hydrazines particularly valuable in the synthesis of compounds intended for applications where molecular recognition and intermolecular interactions are crucial.

Overview of (6-methoxynaphthalen-2-yl)hydrazine hydrochloride in Contemporary Organic Synthesis

This compound has garnered attention as a versatile reagent in modern organic synthesis. The methoxy (B1213986) group on the naphthalene ring can influence the regioselectivity of cyclization reactions and can be a site for further functionalization. The hydrochloride salt form enhances the stability and handling of the otherwise reactive hydrazine.

This compound serves as a key precursor for the synthesis of a variety of heterocyclic systems. Its applications are most prominent in the construction of indole and pyrazole (B372694) derivatives, many of which exhibit interesting biological activities. The subsequent sections will delve into specific examples of its utility, providing detailed research findings and highlighting its importance as a synthetic intermediate.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₃ClN₂O
Molecular Weight 224.69 g/mol
Appearance Solid
CAS Number 22355-83-1

This data is compiled from publicly available chemical databases.

The synthesis of this compound typically involves the diazotization of 6-methoxy-2-naphthylamine followed by reduction of the resulting diazonium salt.

Properties

CAS No.

70488-60-7

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

(6-methoxynaphthalen-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c1-14-11-5-3-8-6-10(13-12)4-2-9(8)7-11;/h2-7,13H,12H2,1H3;1H

InChI Key

WJCHKQCZADORDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)NN.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Methoxynaphthalen 2 Yl Hydrazine Hydrochloride and Its Naphthalene Analogues

Established Synthetic Routes and Precursor Transformations

Several established methodologies are employed for the synthesis of arylhydrazines and their derivatives, each with its own advantages and limitations. These routes often involve the transformation of readily available naphthalene (B1677914) precursors.

Reductive Amination Approaches to Arylhydrazines

Reductive amination is a powerful tool for the formation of C-N bonds and has been explored for the synthesis of hydrazine (B178648) derivatives. nih.gov This method typically involves the reaction of a carbonyl compound with a hydrazine to form a hydrazone intermediate, which is then selectively reduced to the corresponding hydrazine.

Recent advancements have demonstrated the utility of imine reductases (IREDs) in catalyzing the reductive amination of various carbonyls and dicarbonyls with hydrazines, offering a biocatalytic route to substituted N-alkylhydrazines. nih.gov While this enzymatic approach showcases potential for green and efficient synthesis, its application to the direct synthesis of arylhydrazines from naphthalene precursors is an area for further investigation. A nickel-catalyzed reductive amination of aldehydes and ketones using hydrazine hydrate (B1144303) has also been reported as a general and selective method for producing primary amines. rsc.org

A one-pot method for the direct reductive alkylation of hydrazine derivatives using α-picoline-borane has been developed, providing a range of N-alkylhydrazine derivatives and avoiding the isolation of hydrazone intermediates. organic-chemistry.org This approach has been successfully applied to the synthesis of active pharmaceutical ingredients. organic-chemistry.org

Diazotization-Reduction Pathways for Arylhydrazine Synthesis

The diazotization of an arylamine followed by reduction of the resulting diazonium salt is a classical and widely used method for the preparation of arylhydrazines. thieme-connect.delibretexts.org This two-step process is a reliable route for the synthesis of (6-methoxynaphthalen-2-yl)hydrazine hydrochloride, starting from 6-methoxy-2-aminonaphthalene.

The general pathway involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding aryldiazonium salt.

Reduction: The aryldiazonium salt is then reduced to the arylhydrazine. A variety of reducing agents can be employed for this transformation.

Common reducing agents include:

Tin(II) chloride (SnCl₂): This is a frequently used reducing agent in this context. thieme-connect.de

Sodium sulfite (B76179) (Na₂SO₃) or Sodium bisulfite (NaHSO₃): The use of sulfites is a well-established method for the reduction of diazonium salts to hydrazines. thieme-connect.delibretexts.org The reaction may proceed through an initial sulfur-nitrogen coupling. libretexts.org

L-Ascorbic acid: As a greener alternative, L-ascorbic acid has been successfully used for the reduction of diazonium salts in an aqueous medium, avoiding the use of heavy metals. acs.org

The choice of reducing agent can influence the reaction conditions, yield, and purity of the final product. For instance, the use of tin-based reagents can sometimes lead to contamination of the product with tin residues. acs.org

Palladium-Catalyzed Amination Routes to Hydrazine Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nlyoutube.com This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including hydrazine derivatives. nih.govorganic-chemistry.org

The synthesis of this compound via this route would likely involve the reaction of a suitable 2-halo-6-methoxynaphthalene (e.g., 2-bromo-6-methoxynaphthalene) with a protected hydrazine or hydrazine itself in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, has been crucial for the success and broad applicability of this reaction. youtube.com

The advantages of this method include its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to classical methods. wikipedia.org Challenges can include the cost of the palladium catalyst and ligands, as well as the need to carefully screen reaction conditions for optimal results. Recent research has also explored the direct coupling of hydrazine with aryl halides. acs.orgberkeley.edu

Hydrazinolysis of Naphthalene-Carboxylic Acid Esters to Hydrazides

The reaction of carboxylic acid esters with hydrazine hydrate is a direct and common method for the synthesis of hydrazides. smolecule.com For the preparation of naphthalene-based hydrazides, the corresponding naphthalene-carboxylic acid ester is typically refluxed with hydrazine hydrate in a suitable solvent, such as ethanol.

For example, 2-hydroxy-1-naphthohydrazide (B1347319) can be synthesized by the hydrazinolysis of methyl 2-hydroxy-1-naphthoate. smolecule.com Similarly, 6-methoxy-2-naphthoic acid methyl ester can be reacted with hydrazine hydrate to produce 6-methoxy-2-naphthohydrazide. google.com This method is generally straightforward, but side reactions such as ester hydrolysis can occur, particularly in the presence of moisture.

Alternative methods for the synthesis of hydrazides from carboxylic acids involve the preactivation of the carboxylic acid, for example, by converting it to a mixed anhydride (B1165640) or an N-hydroxysuccinimide ester, followed by reaction with hydrazine. smolecule.com These methods can often provide higher yields and purity by avoiding harsh reaction conditions. smolecule.com

Optimization of Reaction Conditions and Yield for Precursor Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired products while minimizing side reactions and waste.

For the diazotization-reduction pathway , several factors are critical:

Temperature Control: The diazotization step must be carried out at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt.

Stoichiometry of Reagents: The molar ratios of the amine, sodium nitrite, and the reducing agent need to be carefully controlled to ensure complete reaction and minimize the formation of byproducts.

pH: The pH of the reaction medium can significantly impact the stability of the diazonium salt and the efficiency of the reduction step. For instance, in sulfite reductions, the pH is typically controlled to be at least 7. google.com

In palladium-catalyzed aminations , the following parameters are key to optimization:

Catalyst and Ligand Choice: The nature of the palladium precursor and the phosphine ligand has a profound effect on the reaction's efficiency. Bulky, electron-rich ligands are often required. youtube.com

Base: The choice of base (e.g., sodium tert-butoxide, potassium carbonate) is critical and can influence the rate and selectivity of the reaction.

Solvent: The reaction is typically carried out in aprotic, non-polar solvents like toluene (B28343) or dioxane.

Temperature: Reaction temperatures can range from room temperature to elevated temperatures depending on the reactivity of the substrates.

For the hydrazinolysis of esters , optimization involves:

Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the degradation of the product or the formation of side products.

Solvent: Ethanol is a commonly used solvent, but its purity is important to minimize ester hydrolysis.

Moisture Control: The presence of water can lead to the hydrolysis of the starting ester, reducing the yield of the desired hydrazide.

Below is a table summarizing key optimization parameters for different synthetic routes.

Synthetic Route Key Optimization Parameters Common Issues
Diazotization-Reduction Temperature, Stoichiometry of reagents, pH, Choice of reducing agentDecomposition of diazonium salt, Incomplete reduction, Byproduct formation
Palladium-Catalyzed Amination Catalyst and ligand, Base, Solvent, TemperatureCatalyst deactivation, Low yields with unreactive substrates, Side reactions
Hydrazinolysis of Esters Reaction time and temperature, Solvent purity, Moisture controlEster hydrolysis, Incomplete reaction, Product degradation

Green Chemistry Principles in the Synthesis of Naphthalene-Hydrazine Systems

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. acs.org Several strategies can be employed to make the synthesis of naphthalene-hydrazine systems more environmentally benign.

Use of Greener Reagents and Solvents: Replacing hazardous reagents and solvents with safer alternatives is a key principle of green chemistry. For example, the use of L-ascorbic acid as a non-toxic, heavy-metal-free reducing agent in the synthesis of arylhydrazines is a significant improvement over traditional methods using tin or other heavy metals. acs.org The use of water as a solvent, where possible, is also highly desirable.

Catalysis: The use of catalysts, particularly highly efficient ones that can be used in low loadings, is a cornerstone of green chemistry as it reduces waste and energy consumption. Palladium-catalyzed reactions, despite using a precious metal, can be considered green if the catalyst turnover number is high and the metal can be recycled. acsgcipr.org Biocatalysis, using enzymes like imine reductases, offers a highly selective and environmentally friendly approach to synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under milder conditions contributes to the energy efficiency of a process.

The following table provides examples of the application of green chemistry principles in the synthesis of arylhydrazines and their precursors.

Green Chemistry Principle Application in Naphthalene-Hydrazine Synthesis Reference
Use of Safer Reagents Replacement of heavy metal reducing agents (e.g., tin chloride) with L-ascorbic acid. acs.org
Use of Safer Solvents Performing reactions in aqueous media. acs.org
Catalysis Employing palladium catalysts with high turnover numbers in Buchwald-Hartwig amination. acsgcipr.org
Biocatalysis Using imine reductases for the reductive amination of carbonyls with hydrazines. nih.gov

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Development of Environmentally Benign Solvent Systems (e.g., Aqueous/Co-solvent Mixtures, Solvent-Free Conditions)

The shift away from volatile and toxic organic solvents is a central theme in the green synthesis of aryl hydrazines. Researchers have successfully developed systems that utilize water, co-solvent mixtures, and even solvent-free conditions to minimize environmental impact.

Water has been employed as a solvent in the copper-catalyzed cross-coupling of aryl bromides with hydrazine, providing a convenient and efficient route to aryl hydrazine hydrochlorides without the need for column chromatography. researchgate.net This approach is applicable on a multigram scale, highlighting its practical utility. researchgate.net Another environmentally benign medium is Polyethylene (B3416737) glycol (PEG-400), which has been used as both a ligand and a solvent in the copper-catalyzed synthesis of aryl hydrazines from aryl halides. researchgate.net

Co-solvent systems are also gaining prominence. For instance, a water-glycerol mixture has been utilized as a green solvent system for the ultrasound-irradiated synthesis of hydrazine carboxamide derivatives. nih.gov Furthermore, transition-metal-catalyst-free synthesis of acyl hydrazides has been achieved in an aqueous environment at room temperature, demonstrating the feasibility of conducting these reactions under mild and green conditions. organic-chemistry.org

Table 1: Examples of Environmentally Benign Solvent Systems in Aryl Hydrazine Synthesis
Solvent SystemReaction TypeKey AdvantagesSource
WaterCopper-catalyzed C-N cross-couplingEliminates organic solvents, simplifies product isolation. researchgate.net
PEG-400Copper-catalyzed C-N cross-couplingActs as both solvent and ligand; recyclable. researchgate.net
Water-GlycerolUltrasound-promoted synthesis of hydrazine derivativesBiodegradable, non-toxic, enhances reaction rate. nih.gov
Aqueous Environment (Catalyst-Free)Acyl hydrazide synthesisMild conditions (25 °C), avoids metal catalysts. organic-chemistry.org

Application of Energy-Efficient Activation Methods (e.g., Microwave Irradiation, Ultrasonication)

To reduce the energy consumption associated with chemical synthesis, alternative activation methods like microwave irradiation and ultrasonication have been successfully applied to the synthesis of hydrazines and their derivatives. These techniques often lead to dramatically reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating.

Microwave Irradiation: This method provides rapid and uniform heating, accelerating reaction rates. For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives was achieved in just 2-8 minutes under microwave irradiation (160-320 W), with yields ranging from 68% to 81%. fip.org Similarly, microwave heating at 130°C has been shown to significantly shorten the reaction time for C-N bond formation in aryl hydrazine synthesis to as little as five minutes. researchgate.net

Ultrasonication: The application of ultrasound in chemical reactions induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This phenomenon creates localized hot spots with extremely high temperatures (2000–5000 K) and pressures, which can dramatically enhance chemical reactivity. nih.gov This energy-efficient method has been used for the green synthesis of hydrazine carboxamides in a water-glycerol system. nih.gov Beyond derivatization, high-frequency ultrasound has been shown to directly convert ammonia (B1221849) into hydrazine in an aqueous solution without any catalyst. nih.gov The cavitation bubbles act as microreactors, activating ammonia while the bulk solution remains near room temperature, which prevents the thermal degradation of the hydrazine product. nih.gov

Table 2: Comparison of Activation Methods in Hydrazine Synthesis
Activation MethodTypical Reaction TimeEnergy InputKey MechanismSource
Conventional HeatingHours to DaysHighBulk thermal energy transfer nih.gov
Microwave IrradiationMinutesModerateDirect dielectric heating fip.org
UltrasonicationMinutes to HoursLow to ModerateAcoustic cavitation nih.govnih.gov

Atom Economy and Process Efficiency Considerations in Hydrazine Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. Traditional methods for synthesizing aryl hydrazines often suffer from poor atom economy. The classical route, which involves the diazotization of anilines followed by reduction with agents like tin salts or sodium metabisulfite, generates significant amounts of salt waste. nih.govgoogle.com

Modern catalytic methods represent a substantial improvement in atom economy and process efficiency. Palladium-catalyzed cross-coupling reactions, for example, directly form the C-N bond between an aryl halide and hydrazine. nih.govorganic-chemistry.org These reactions use only a catalytic amount of metal and ligand, generating minimal waste compared to the stoichiometric reducing agents used in older methods. nih.gov This approach not only improves atom economy but also offers high selectivity for the desired monoarylated product. nih.gov

Scale-Up Considerations and Process Intensification Strategies

Translating a laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, and throughput. For the synthesis of this compound and its analogues, several strategies are crucial for successful scale-up and process intensification.

A key factor is the efficiency of the catalyst system. The development of palladium-catalyzed coupling reactions that operate at very low catalyst loadings (as low as 100 ppm) is a significant advancement for large-scale synthesis, as it drastically reduces the cost associated with precious metal catalysts. nih.gov Furthermore, designing processes that avoid the need for purification methods like column chromatography is vital for improving throughput and reducing solvent waste on an industrial scale. researchgate.net

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of hydrazine synthesis, this can involve shifting from traditional batch reactors to continuous flow systems, such as jet reactors. mdpi.com These reactors offer superior mixing and heat transfer, which can suppress side reactions and improve yield. mdpi.com Coupling these advanced reactors with modern separation techniques like membrane technology can create a highly integrated and efficient continuous manufacturing process. mdpi.com Such strategies not only enhance the economic viability of the synthesis but also improve its safety profile and reduce its environmental footprint.

Reactivity and Reaction Mechanisms of 6 Methoxynaphthalen 2 Yl Hydrazine Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (–NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature makes hydrazine and its derivatives potent nucleophiles. The terminal nitrogen (β-nitrogen) is generally the more nucleophilic center and is responsible for initiating reactions with electrophilic species.

Studies on the nucleophilicity of various hydrazines have shown that they are generally more reactive than corresponding amines, a phenomenon sometimes referred to as the "alpha effect." researchgate.net This enhanced reactivity allows (6-methoxynaphthalen-2-yl)hydrazine to readily participate in reactions with a wide range of electrophiles, most notably the carbonyl group of aldehydes and ketones.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction is a reliable method for forming a new carbon-nitrogen double bond (C=N).

(6-methoxynaphthalen-2-yl)hydrazine hydrochloride reacts with carbonyl compounds to yield the corresponding (6-methoxynaphthalen-2-yl)hydrazones. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. researchgate.netresearchgate.net The hydrochloride salt form implies that the reaction is typically carried out under acidic conditions or may require a base to free the hydrazine for initial reaction.

The general scheme for this reaction is as follows:

Scheme 1: General reaction for the formation of a naphthalene-substituted hydrazone.

This reaction is fundamental as the resulting hydrazones are often stable, crystalline solids. More importantly, they serve as crucial intermediates for further synthetic transformations, such as the Fischer indole (B1671886) synthesis. byjus.com For instance, the condensation of (6-methoxynaphthalen-2-yl)hydrazine with various ketones is the first step in synthesizing complex heterocyclic structures.

The mechanism of hydrazone formation is pH-dependent. nih.gov

In Acidic Media: The reaction is typically catalyzed by acid. researchgate.netnih.gov The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. The reaction proceeds through a tetrahedral intermediate, also known as a carbinolamine. This intermediate then undergoes acid-catalyzed dehydration to eliminate a molecule of water and form the C=N bond of the hydrazone. While acid catalysis is beneficial, very low pH can be detrimental as it can fully protonate the hydrazine, rendering it non-nucleophilic.

In Neutral Media: At neutral pH, the reaction can still proceed but is generally slower. nih.gov The rate-limiting step at neutral pH is often the dehydration of the tetrahedral intermediate. nih.govacs.org The reaction relies on the inherent nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound. In some applications, particularly in biological systems, catalysts like aniline can be used to accelerate hydrazone formation at neutral pH. acs.org

The table below summarizes the key aspects of the reaction mechanism under different pH conditions.

pH ConditionKey Mechanistic StepsRate-Limiting Step
Acidic 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by hydrazine. 3. Formation of a tetrahedral intermediate (carbinolamine). 4. Acid-catalyzed dehydration.Attack of the hydrazine on the protonated carbonyl.
Neutral 1. Nucleophilic attack by hydrazine on the carbonyl carbon. 2. Formation of a zwitterionic or neutral tetrahedral intermediate. 3. Proton transfer steps. 4. Dehydration to form the hydrazone.Dehydration of the tetrahedral intermediate. nih.govacs.org

Cycloaddition Reactions and Heterocyclic Ring Formation

Beyond simple condensation, the hydrazones derived from (6-methoxynaphthalen-2-yl)hydrazine are valuable precursors for constructing heterocyclic rings through cycloaddition and cyclization reactions.

The most prominent application of (6-methoxynaphthalen-2-yl)hydrazine and its derived hydrazones is in the Fischer indole synthesis. byjus.comwikipedia.org This powerful reaction, discovered in 1883, allows for the construction of an indole ring system from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. byjus.comwikipedia.org

Using this compound, this synthesis leads to the formation of benzo[g]indoles, which are polycyclic aromatic compounds containing a fused naphthalene (B1677914) and indole ring system. The reaction typically proceeds by first forming the hydrazone in situ or in a separate step, followed by treatment with an acid catalyst such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride. wikipedia.org

The general mechanism involves several key steps:

Formation of the (6-methoxynaphthalen-2-yl)hydrazone.

Tautomerization of the hydrazone to its enamine form.

A nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which is the core bond-forming step. byjus.comalfa-chemistry.com

Loss of a molecule of ammonia (B1221849) (or an amine).

Aromatization to yield the final indole product. byjus.com

The success of the Fischer indole synthesis is highly dependent on the structure of the carbonyl compound used.

Substrate Scope: A wide variety of aldehydes and ketones can be used in this reaction. The carbonyl partner must have at least two alpha-hydrogens to allow for the necessary tautomerization to the enamine intermediate. alfa-chemistry.com Symmetrical ketones will yield a single indole product, while unsymmetrical ketones can potentially lead to a mixture of isomeric indoles, depending on which alpha-carbon participates in the enamine formation. Pyruvic acid is a common substrate that leads to the formation of indole-2-carboxylic acids.

Limitations: The Fischer indole synthesis is not without its limitations. nih.gov Certain substitution patterns on either the hydrazine or the carbonyl compound can cause the reaction to fail or proceed in low yield. nih.gov For example, aldehydes can sometimes lead to side reactions or polymerization under the harsh acidic conditions. Additionally, if the arylhydrazine has substituents at positions that would block the cyclization step, the reaction will not proceed as expected. Computational studies have suggested that electron-donating substituents on the arylhydrazine can sometimes favor pathways that lead to N-N bond cleavage rather than the desired nih.govnih.gov-sigmatropic rearrangement, thereby preventing indole formation. nih.gov In the context of (6-methoxynaphthalen-2-yl)hydrazine, the position of the methoxy (B1213986) group and the fusion of the benzene (B151609) rings guide the cyclization to a specific regioisomer.

The following table provides a general overview of the suitability of different carbonyl compounds for the Fischer indole synthesis with (6-methoxynaphthalen-2-yl)hydrazine.

Carbonyl Substrate TypeSuitability for Fischer Indole SynthesisPotential Products/Issues
Symmetrical Ketones (e.g., acetone, cyclohexanone)HighA single, predictable benzo[g]indole product.
Unsymmetrical Ketones (e.g., 2-butanone)Moderate to HighCan form a mixture of two regioisomeric indoles.
Aldehydes (e.g., propanal)ModerateCan be successful but may be prone to side reactions like polymerization.
α-Keto Acids (e.g., pyruvic acid)HighForms an indole-2-carboxylic acid derivative, which can be subsequently decarboxylated.
Carbonyls lacking two α-hydrogensUnsuitableCannot form the required enamine intermediate.

Pyrazole (B372694) and Pyrazolidine Synthesis from Hydrazones and β-Dicarbonyls

(6-methoxynaphthalen-2-yl)hydrazine is a valuable precursor for the synthesis of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The most common method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound. mdpi.com

The reaction with an unsymmetrical β-dicarbonyl, such as 1,1,1-trifluoroacetylacetone, can lead to two possible regioisomers. The reaction pathway involves the initial formation of a hydrazone at one of the carbonyl groups. The more electrophilic carbonyl group (in this case, the one adjacent to the trifluoromethyl group) typically reacts first. This is followed by an intramolecular cyclization via attack of the remaining free amino group onto the second carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity is determined by which nitrogen atom of the hydrazine attacks which carbonyl group, a process influenced by both steric and electronic factors of the substrates. nih.gov

Pyrazolidines, the saturated analogs of pyrazoles, can be synthesized through related pathways, often involving the reaction of hydrazones with suitable Michael acceptors or through the reduction of pyrazolines.

Triazole and Thiadiazole Formation via Cyclocondensation Reactions

The synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles from (6-methoxynaphthalen-2-yl)hydrazine typically requires its conversion into a more elaborate intermediate, such as a thiosemicarbazide.

Thiosemicarbazide Formation : The hydrazine can react with an isothiocyanate to form the corresponding thiosemicarbazide derivative.

Triazole Synthesis : Cyclization of the thiosemicarbazide in an alkaline medium (e.g., sodium hydroxide solution) leads to the formation of a 1,2,4-triazole-3-thiol. The mechanism involves intramolecular nucleophilic attack of a nitrogen atom on the thiocarbonyl carbon, followed by dehydration. mdpi.com

Thiadiazole Synthesis : Alternatively, acid-catalyzed cyclization of the thiosemicarbazide or a related acylthiosemicarbazide can yield a 1,3,4-thiadiazole ring. For instance, reacting an acid hydrazide (derived from the hydrazine) with phosphorus pentasulfide or Lawesson's reagent is a common method to achieve this transformation. mdpi.com

These cyclocondensation reactions provide a versatile route to five-membered heterocycles containing three heteroatoms.

Other Cyclization Pathways (e.g., Indazole, Quinazoline Derivatives)

Beyond the more common indole and pyrazole syntheses, (6-methoxynaphthalen-2-yl)hydrazine can potentially be used to construct other fused heterocyclic systems.

Indazole Synthesis : Indazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. A classic synthetic route involves the intramolecular cyclization of o-acylphenylhydrazines. While not a direct application of the hydrazine itself, derivatization of the naphthalene ring of a precursor to introduce a carbonyl group ortho to the hydrazine attachment point would enable this cyclization. More direct methods involve the reaction of hydrazines with precursors like o-fluorobenzaldehydes or other ortho-functionalized carbonyl compounds. nih.gov

Quinazoline Synthesis : Quinazolines are bicyclic heterocycles composed of fused benzene and pyrimidine rings. While syntheses typically start from anthranilic acid derivatives, some routes can involve hydrazine precursors. For example, acylhydrazones can be used in condensation reactions to build the quinazoline core. nih.gov However, this is a less direct application for (6-methoxynaphthalen-2-yl)hydrazine compared to the synthesis of nitrogen-rich heterocycles like pyrazoles and triazoles.

Reductive Transformations and Derivatizations of the Hydrazine Moiety

The hydrazine functional group in (6-methoxynaphthalen-2-yl)hydrazine is itself reactive and can undergo various transformations.

Reductive Transformations : The weak N-N single bond of the hydrazine moiety can be cleaved under reductive conditions. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method for this transformation. This reductive cleavage would convert (6-methoxynaphthalen-2-yl)hydrazine into the corresponding amine, 6-methoxy-2-aminonaphthalene, and ammonia. This reaction can be useful for removing the hydrazine group after it has served its purpose in a synthetic sequence or for preparing the corresponding aniline derivative.

Derivatizations : The nucleophilic nitrogen atoms of the hydrazine can be readily derivatized.

Acylation : Reaction with acid chlorides or anhydrides yields acylhydrazides. These derivatives are often stable, crystalline solids and are key intermediates in the synthesis of oxadiazoles and thiadiazoles.

Sulfonylation : Reaction with sulfonyl chlorides provides sulfonylhydrazides.

Alkylation : Direct alkylation of the hydrazine can occur, although it can be difficult to control and may lead to mixtures of mono-, di-, and tri-substituted products.

These derivatization reactions are crucial for expanding the synthetic utility of (6-methoxynaphthalen-2-yl)hydrazine beyond its direct use in cyclization reactions. researchgate.net

Oxidative Coupling Reactions and Arylation Agent Role

This compound, as a substituted arylhydrazine, can participate in a variety of oxidative coupling reactions where it serves as a source of the 6-methoxynaphthalen-2-yl group. These reactions typically involve the cleavage of the C-N and N-N bonds, often facilitated by a metal catalyst and an oxidant, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In this context, the hydrazine moiety is ultimately eliminated, frequently as nitrogen gas, making arylhydrazines attractive arylation agents from an environmental perspective as the byproducts are often benign. nih.gov

The general mechanism for these transformations often involves the generation of an aryl radical or an organometallic intermediate containing the 6-methoxynaphthalen-2-yl moiety, which then engages in the bond-forming step with a coupling partner. The versatility of arylhydrazines allows them to be used in a range of oxidative cross-coupling reactions to introduce the aryl group onto various substrates. nih.gov

A notable example of this reactivity is the palladium-catalyzed denitrogenative cross-coupling of arylhydrazines with aryl halides. rsc.orgniist.res.in In this type of reaction, an arylhydrazine, such as (6-methoxynaphthalen-2-yl)hydrazine, would react with an aryl bromide or iodide to form a biaryl compound. The reaction is catalyzed by a palladium(II) species and proceeds under mild conditions. rsc.org High functional group tolerance has been demonstrated for this methodology. rsc.org

Another significant class of reactions where arylhydrazines act as arylating agents is the aerobic oxidative cross-coupling with terminal alkynes, catalyzed by palladium. This reaction yields internal alkynes and proceeds under copper- and base-free conditions, utilizing molecular oxygen as the sole oxidant. nih.gov The byproducts of this process are nitrogen and water, highlighting its green chemistry credentials. nih.gov

Furthermore, visible-light-driven oxidative coupling reactions have been developed, for instance, the synthesis of aryl sulfones from arylhydrazines and sodium sulfinates. rsc.org This method employs a polyoxometalate catalyst and oxygen as the oxidant, showing excellent functional-group compatibility. rsc.org

Table 1: Examples of Oxidative Coupling Reactions with Arylhydrazines

Coupling Partner Product Type Catalyst System Oxidant Reference
Aryl Halides Biaryls Palladium(II) Not explicitly stated (denitrogenative) rsc.orgniist.res.in
Terminal Alkynes Internal Alkynes Palladium Molecular Oxygen nih.gov
Sodium Sulfinates Aryl Sulfones Polyoxometalate (Visible Light) Molecular Oxygen rsc.org

Metal-Catalyzed Transformations Involving this compound Analogues

Analogues of this compound are versatile precursors in a variety of metal-catalyzed transformations. These reactions often leverage the reactivity of the hydrazine functional group to construct more complex molecular architectures, most notably heterocyclic systems.

Fischer Indole Synthesis:

One of the most prominent reactions of arylhydrazines is the Fischer indole synthesis. This reaction produces the indole aromatic heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction can be catalyzed by Brønsted acids or Lewis acids, which include various metal halides such as zinc chloride, boron trifluoride, and aluminum chloride. wikipedia.orgnih.gov

The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the indole ring. wikipedia.orgnih.gov Given the structure of this compound, its reaction with various ketones or aldehydes under these conditions would lead to the formation of benzo[g]indole derivatives.

Table 2: Metal-Based Catalysts in Fischer Indole Synthesis

Catalyst Type Examples Reference
Lewis Acids ZnCl₂, BF₃, AlCl₃, FeCl₃ wikipedia.orgnih.gov

Palladium-Catalyzed Reactions:

Palladium catalysts are extensively used to mediate transformations of arylhydrazines and their derivatives. These reactions often proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While the classical Heck reaction uses aryl halides, variations utilizing arylhydrazines as the aryl source have been developed. The proposed mechanism for this Heck-type cross-coupling can be complex, potentially involving a palladiaziridine intermediate. nih.gov A green Heck reaction protocol has been used for the synthesis of trisubstituted alkenes, which are valuable pharmaceutical intermediates. nih.gov

N-Arylation: Palladium-catalyzed N-arylation, a type of Buchwald-Hartwig amination, can be used to form C-N bonds. nih.govacs.org In the context of arylhydrazines, this can involve the coupling of an aryl halide with a hydrazine. For instance, N,N-dialkyl-N'-arylhydrazines can be synthesized from the reaction of N,N-dialkylhydrazines with aryl chlorides in the presence of a palladium catalyst and a suitable ligand. semanticscholar.org Detailed mechanistic studies on the palladium-catalyzed coupling of hydrazine with aryl halides have shown that the process can be rate-limited by the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. escholarship.orgnih.gov

Allylation and Carbonylation: Palladium catalysts can also be employed for the allylation of hydrazines with allyl alcohols and aldehydes, leading to the formation of allylhydrazones with high regioselectivity. rsc.org Furthermore, a four-component tandem allylation-carbonylation reaction has been established to produce allyl acylhydrazones. rsc.org

Other Metal-Catalyzed Reactions:

The scope of metal-catalyzed transformations of arylhydrazines extends beyond palladium. For example, cobalt(III)-catalyzed indolization reactions of N-alkyl-N-arylhydrazines with alkynes have been reported. mdpi.com These reactions can also be performed with terminal alkynes using a more cationic Co(III) species. mdpi.com

Table 3: Overview of Metal-Catalyzed Transformations of Arylhydrazine Analogues

Reaction Type Metal Catalyst Key Transformation Reference
Fischer Indole Synthesis Zn, B, Al, Fe (as Lewis Acids) Formation of Indole Ring wikipedia.orgnih.gov
Heck-type Coupling Palladium Arylation of Alkenes nih.govnih.gov
N-Arylation Palladium C-N Bond Formation nih.govacs.orgsemanticscholar.orgescholarship.orgnih.gov
Allylation/Carbonylation Palladium Formation of Allylhydrazones rsc.org
Indolization Cobalt Formation of Indole Ring mdpi.com

Applications of 6 Methoxynaphthalen 2 Yl Hydrazine Hydrochloride in Advanced Organic Synthesis

Synthesis of Biologically Relevant Naphthalene-Fused Heterocycles

The fusion of a naphthalene (B1677914) core with various heterocyclic rings is a prominent strategy in medicinal chemistry to develop novel therapeutic agents. The rigid, planar structure of the naphthalene ring system provides a scaffold for orienting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. (6-methoxynaphthalen-2-yl)hydrazine hydrochloride is a pivotal starting material for accessing several classes of these important compounds.

The most classic and widely used method for synthesizing indole (B1671886) rings from aryl hydrazines is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an aryl hydrazine (B178648) with an aldehyde or a ketone.

The general mechanism proceeds as follows:

Hydrazone Formation: (6-methoxynaphthalen-2-yl)hydrazine reacts with a carbonyl compound (ketone or aldehyde) to form the corresponding hydrazone.

Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its enamine form.

chemicalbook.comchemicalbook.com-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible chemicalbook.comchemicalbook.com-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond.

Cyclization and Aromatization: The resulting di-imine intermediate cyclizes, and subsequently eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring.

Using (6-methoxynaphthalen-2-yl)hydrazine in this reaction leads to the formation of benzo[g]indole derivatives, which are characterized by a benzene (B151609) ring fused to the indole core. The methoxy (B1213986) group on the naphthalene ring influences the electronic properties of the final molecule, which can be crucial for its biological activity.

Illustrative Synthesis of Benzo[g]indoles via Fischer Indole Synthesis

Carbonyl ReactantCatalystResulting Indole Scaffold
Pyruvic AcidBrønsted Acid (e.g., HCl)7-methoxy-1H-benzo[g]indole-2-carboxylic acid
AcetoneLewis Acid (e.g., ZnCl₂)2,2-dimethyl-7-methoxy-2,3-dihydro-1H-benzo[g]indole
CyclohexanonePolyphosphoric Acid (PPA)Methoxy-tetrahydrobenzo[g]carbazole derivative

Pyrazole (B372694) moieties are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are prevalent in a wide array of pharmaceuticals. The Knorr pyrazole synthesis and related methods are the most common routes for their preparation, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.netnih.gov

The reaction of (6-methoxynaphthalen-2-yl)hydrazine with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, provides a direct pathway to 1-(6-methoxynaphthalen-2-yl)-substituted pyrazoles. mdpi.comresearchgate.net The reaction is typically carried out in a suitable solvent like ethanol, often with acid catalysis, and proceeds through the formation of a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of substituents on the 1,3-dicarbonyl component allows for the introduction of diverse functional groups onto the pyrazole ring.

General Scheme for Naphthalene-Substituted Pyrazole Synthesis

1,3-Dicarbonyl ReactantProduct
Acetylacetone3,5-dimethyl-1-(6-methoxynaphthalen-2-yl)-1H-pyrazole
Ethyl Acetoacetate3-methyl-1-(6-methoxynaphthalen-2-yl)-1H-pyrazol-5(4H)-one
Dibenzoylmethane3,5-diphenyl-1-(6-methoxynaphthalen-2-yl)-1H-pyrazole

Triazoles and thiadiazoles are five-membered heterocycles containing three nitrogen atoms and two nitrogen atoms with one sulfur atom, respectively. These scaffolds are known for their broad spectrum of biological activities. The synthesis of fused triazole and thiadiazole systems often starts from a hydrazine derivative, which is first converted into a key intermediate like a thiosemicarbazide.

To synthesize a 1,2,4-triazole-fused system, (6-methoxynaphthalen-2-yl)hydrazine can be reacted with an isothiocyanate to form a thiosemicarbazide. This intermediate can then undergo oxidative cyclization or cyclization with various one-carbon donors under acidic or basic conditions to form the triazole ring. For thiadiazole synthesis, the hydrazine can be reacted with reagents like carbon disulfide in the presence of a base, followed by cyclization of the resulting dithiocarbazate intermediate. These reactions lead to the formation of complex heterocyclic systems where the methoxynaphthalene moiety is fused to the newly formed triazole or thiadiazole ring, creating molecules with potential applications in medicinal chemistry. researchgate.net

The reactivity of the hydrazine functional group extends to the synthesis of a variety of other fused heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to pyrazoline derivatives, which can be subsequently oxidized to pyrazoles. Condensation with dicarbonyl compounds or their equivalents can also lead to the formation of larger rings like pyridazines (six-membered rings with two adjacent nitrogen atoms). For instance, reacting a hydrazine with a 1,4-dicarbonyl compound can yield a dihydropyridazine, which can be aromatized. These reactions expand the utility of (6-methoxynaphthalen-2-yl)hydrazine as a versatile precursor for a wide range of biologically relevant, naphthalene-fused heterocycles. rsc.org

Development of Novel Organic Materials and Dyes as Chemical Probes

The naphthalene ring system is an intrinsically fluorescent molecule (a fluorophore). Its favorable photophysical properties, including a high quantum yield and good photostability, make it an excellent scaffold for the design of fluorescent materials and chemical probes.

A fluorescent chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a change in its fluorescence properties, such as turning "on" or "off," or shifting in color. Naphthalene derivatives are widely used as the signaling unit in such sensors. mdpi.com

(6-methoxynaphthalen-2-yl)hydrazine is a particularly useful building block for chemosensors for two main reasons:

The Fluorophore: The 6-methoxynaphthalene core provides the necessary fluorescent properties. scite.ai

The Binding/Reaction Site: The hydrazine group serves as a reactive site that can selectively interact with an analyte. For example, the hydrazine can condense with aldehydes or ketones, or coordinate with metal ions.

This dual functionality allows for the design of probes where the interaction at the hydrazine site modulates the fluorescence of the naphthalene core. For instance, a probe could be designed where the free hydrazine quenches the fluorescence through a process like Photoinduced Electron Transfer (PET). Upon reaction with an analyte (e.g., a specific aldehyde), the electronic properties of the hydrazine nitrogen are altered, inhibiting the PET process and "turning on" the fluorescence of the naphthalene unit. Such probes are valuable for detecting specific metal ions or organic molecules in biological and environmental samples. nih.govtandfonline.com

Potential Design of a Naphthalene-Hydrazine Based Chemosensor

Sensor ComponentFunctionAnalyte InteractionFluorescence Response
(6-methoxynaphthalen-2-yl) moietyFluorophore (Signaling Unit)-Emits light upon excitation.
Hydrazine (-NHNH₂) moietyBinding/Reaction SiteCondensation with an aldehyde or ketone analyte."Turn-on" or "Turn-off" fluorescence due to changes in the sensor's electronic structure.

Precursors for Advanced Organic Materials

The rigid and planar structure of the naphthalene ring system, combined with the electronic properties imparted by the methoxy group, makes the (6-methoxynaphthalen-2-yl) moiety a desirable component in the design of advanced organic materials. While direct synthesis from this compound is an area of ongoing research, its potential as a precursor is significant. For instance, molecules containing the 2-(6-alkoxynaphthalen-2-yl) unit have been shown to exhibit liquid crystalline properties. nih.govnih.gov The synthesis of such materials, specifically 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, has been achieved, demonstrating the formation of enantiotropic nematic phases. nih.gov Although the reported synthesis of these specific liquid crystals did not commence from the hydrazine derivative, the inherent properties of the naphthalene core suggest that this compound could serve as a valuable starting material for analogous liquid crystalline structures.

The chromophoric nature of the naphthalene system also suggests potential applications in the synthesis of functional dyes. Hydrazone-based dyes are a known class of colorants, and the incorporation of the 6-methoxynaphthalen-2-yl group could lead to dyes with unique photophysical properties. The synthesis of hydrazone functional dyes often involves a diazo-coupling reaction, a pathway where a hydrazine derivative could be a key intermediate. researchgate.net

Precursor for Agrochemicals and Specialty Chemicals

A significant application of this compound lies in its use as a precursor for the synthesis of heterocyclic compounds, particularly pyrazoles, which are a cornerstone in the agrochemical industry. orientjchem.org Pyrazole derivatives are known to exhibit a wide range of biological activities and are found in many commercial pesticides. google.com The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. orientjchem.orgmdpi.com

The reaction of an arylhydrazine, such as (6-methoxynaphthalen-2-yl)hydrazine, with a β-ketoester is a common and effective method for producing substituted pyrazoles. nih.gov The general scheme for this reaction is presented below:

Reactant 1Reactant 2ProductCatalyst/Conditions
Arylhydrazineβ-ketoesterSubstituted PyrazoleAcid or base catalysis, various solvents

In addition to agrochemicals, this hydrazine derivative is a valuable precursor for specialty chemicals, particularly those based on the indole scaffold. The Fischer indole synthesis is a classic and powerful method for the preparation of indoles, which are prevalent in pharmaceuticals and functional materials. wikipedia.orgthermofisher.comalfa-chemistry.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org The use of (6-methoxynaphthalen-2-yl)hydrazine in the Fischer indole synthesis would lead to the formation of benzo[g]indoles, a class of polycyclic aromatic heterocycles with potential applications in materials science and medicinal chemistry.

A representative reaction scheme for the Fischer indole synthesis is as follows:

Reactant 1Reactant 2Key IntermediateProductCatalyst
(6-methoxynaphthalen-2-yl)hydrazineAldehyde or Ketone(6-methoxynaphthalen-2-yl)hydrazoneSubstituted Benzo[g]indoleBrønsted or Lewis Acid

Role in Multi-Component Reactions (MCRs) for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.govbeilstein-journals.orgnih.gov Arylhydrazines are valuable components in various MCRs, particularly for the synthesis of highly substituted heterocyclic compounds.

The synthesis of complex pyrazole derivatives can be achieved through MCRs involving a hydrazine, an aldehyde, and an active methylene (B1212753) compound, among other components. nih.govbeilstein-journals.org For example, a three-component reaction of an enaminone, benzaldehyde, and hydrazine hydrochloride in water has been shown to produce 1-H-pyrazole derivatives. nih.gov While a specific example utilizing this compound was not detailed in the reviewed literature, its structural similarity to other arylhydrazines suggests its applicability in such reactions.

A general representation of a multi-component reaction for pyrazole synthesis is outlined in the table below:

Component 1Component 2Component 3Product Type
HydrazineAldehyde/KetoneActive Methylene CompoundHighly Substituted Pyrazole

Furthermore, isocyanide-based multi-component reactions (IMCRs), such as the Ugi and Passerini reactions, offer a powerful platform for generating molecular diversity. The hydrazino-Ugi-azide reaction, for instance, allows for the synthesis of complex acylhydrazines bearing tetrazole moieties. beilstein-journals.org The participation of (6-methoxynaphthalen-2-yl)hydrazine in such MCRs would enable the rapid construction of libraries of complex molecules built around the methoxynaphthalene scaffold, which could be screened for various biological activities or material properties.

Computational and Theoretical Studies on 6 Methoxynaphthalen 2 Yl Hydrazine Hydrochloride

Electronic Structure and Reactivity Predictions

Computational chemistry provides fundamental insights into the electronic nature of a molecule, which is key to understanding its reactivity. Techniques such as Frontier Molecular Orbital (FMO) analysis and the mapping of electrostatic potentials are instrumental in this regard.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher chemical reactivity and lower kinetic stability. biomedres.usbiomedres.us

For (6-methoxynaphthalen-2-yl)hydrazine hydrochloride, the electronic structure is a composite of the electron-rich 6-methoxynaphthalene ring system and the nucleophilic hydrazine (B178648) group. Computational studies on naproxen and its derivatives using Density Functional Theory (DFT) at the B3LYP/6-31g+(d,p) level have calculated HOMO-LUMO gaps in the range of 4.4 to 5.0 eV. biomedres.uscore.ac.uk The presence of the hydrazine group, with its lone pair of electrons on the nitrogen atoms, would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to naproxen itself, thereby enhancing its reactivity.

The HOMO is predicted to be localized primarily on the naphthalene (B1677914) ring and the hydrazine nitrogen atoms, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely distributed across the aromatic naphthalene system. This distribution dictates how the molecule interacts with other reagents. For instance, in a reaction with an electrophile, the interaction will be governed by the shape and energy of the HOMO.

Illustrative Data Table: Predicted FMO Properties This table presents typical values for related naphthalene derivatives, calculated using DFT methods, to illustrate the expected electronic parameters for (6-methoxynaphthalen-2-yl)hydrazine.

Molecular SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Naproxen biomedres.us-6.12-1.654.47
Naproxen Derivative A core.ac.uk-5.98-0.985.00
Hydrazine (predicted)~ -7.5 to -9.0~ 1.0 to 2.0~ 8.5 to 11.0
(6-methoxynaphthalen-2-yl)hydrazine (Estimated) ~ -5.8 to -6.2 ~ -1.0 to -1.5 ~ 4.3 to 5.2

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red areas typically denote regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential, which are attractive to nucleophiles.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons, and around the oxygen atom of the methoxy (B1213986) group. researchgate.net These sites represent the primary centers for hydrogen bonding and interaction with electrophiles. The aromatic protons and the protons on the hydrazinium ion (in the hydrochloride salt form) would exhibit a positive potential (blue), making them susceptible to attack by nucleophiles. The naphthalene ring itself would show a nuanced potential surface, reflecting the electron-donating effect of the methoxy group and the electron-withdrawing nature of the hydrazine substituent. researchgate.net Such maps are crucial for predicting intermolecular interactions and the initial sites of reaction.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, calculate activation energies, and determine the thermodynamic feasibility of proposed reaction pathways.

Transition State Characterization and Activation Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Quantum chemical calculations can locate the precise geometry of this TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), which is the primary determinant of the reaction rate.

For reactions involving this compound, such as its common use in the synthesis of pyrazoles and other heterocyclic compounds, DFT calculations could be employed to model the reaction pathway. mdpi.com For example, in a cyclization reaction, the calculations would model the approach of the reagents, the formation of new bonds, and the breaking of old ones. The computed activation energy would reveal how fast the reaction is likely to proceed under given conditions. Studies on hydrazine decomposition have utilized quantum chemistry to model reaction pathways and determine rate coefficients, providing a template for how such reactions could be studied for this specific compound. acs.orgmdpi.com

Reaction Energy Profiles and Thermodynamic Feasibility

For a potential reaction of (6-methoxynaphthalen-2-yl)hydrazine, such as its oxidation, a reaction energy profile would be constructed by calculating the energies of the starting material, the transition state(s), any intermediates, and the final products. This would allow chemists to assess the viability of the reaction and understand the stability of any intermediates formed along the way. For instance, quantum chemical modeling of the reaction of propargyl chloride with thiolates in the presence of hydrazine hydrate (B1144303) has successfully identified key elementary steps and reaction pathways, demonstrating the power of this approach. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Derivatives (if applicable to synthetic utility)

QSRR models are computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. These models are built on the premise that the reactivity of a molecule is intrinsically linked to its structural and electronic properties. By quantifying these properties, known as molecular descriptors, it is possible to predict the reactivity of new, unsynthesized derivatives.

For derivatives of (6-methoxynaphthalen-2-yl)hydrazine, a QSRR study would involve the synthesis of a series of analogs with varying substituents on the naphthalene ring or the hydrazine moiety. The reactivity of these derivatives in a chosen reaction would then be experimentally determined. This could be, for example, the reaction rate or yield in a Fischer indole (B1671886) synthesis. A wide range of molecular descriptors for each derivative would be calculated using computational chemistry methods. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule and its substituents, including parameters like molecular volume, surface area, and specific steric parameters like Taft's Es.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching.

Once the experimental reactivity data and the calculated descriptors are obtained, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build the QSRR model. The goal is to find a statistically significant correlation that can be used to predict the reactivity of other, similar compounds.

A key synthetic application of (6-methoxynaphthalen-2-yl)hydrazine is the Fischer indole synthesis, a venerable method for the preparation of indole derivatives. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of the hydrazine with an aldehyde or ketone. The electronic and steric nature of substituents on the arylhydrazine can significantly influence the course and efficiency of this reaction.

For instance, studies on methoxy-substituted phenylhydrazones in the Fischer indole synthesis have revealed that the position of the methoxy group can lead to unexpected or "abnormal" products. nih.govnih.gov An electron-donating group like the methoxy group at certain positions can influence the regioselectivity of the cyclization step. nih.gov In the case of (6-methoxynaphthalen-2-yl)hydrazine, the methoxy group at the 6-position is expected to influence the electron density of the naphthalene ring system and, consequently, the reactivity of the hydrazine in forming the key C-C bond during the nih.govnih.gov-sigmatropic rearrangement step of the Fischer indole synthesis. wikipedia.org

A hypothetical QSRR study on derivatives of (6-methoxynaphthalen-2-yl)hydrazine for the Fischer indole synthesis could involve the parameters outlined in the table below:

Derivative Substituent (at various positions)Experimental Yield (%)Calculated HOMO Energy (eV)Calculated LUMO Energy (eV)Steric Parameter (Es)
H (parent compound)75-5.2-0.80.00
4-Cl68-5.4-1.0-0.97
4-CH382-5.1-0.7-1.24
5-NO245-5.8-1.5-2.52
7-F72-5.3-0.9-0.46

Please note that the data in this table is hypothetical and for illustrative purposes only, as no specific QSRR study has been found.

In such a study, a QSRR equation might be derived, for example:

Yield (%) = β₀ + β₁(HOMO Energy) + β₂(LUMO Energy) + β₃(Es) + ...

Where the coefficients (β) would be determined by the statistical analysis. A well-validated QSRR model could then be a powerful tool for the in silico design of novel derivatives of (6-methoxynaphthalen-2-yl)hydrazine with optimized reactivity for specific synthetic applications, thereby accelerating the discovery of new synthetic routes and molecules.

While quantitative data is currently lacking, the known effects of substituents on the reactivity of arylhydrazines provide a solid conceptual foundation for the future development of QSRR models for derivatives of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (6-methoxynaphthalen-2-yl)hydrazine hydrochloride?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, 6-methoxy-2-naphthaldehyde reacts with phenyl hydrazine hydrochloride derivatives in absolute ethanol under reflux (60–90 minutes) in the presence of sodium acetate. Post-reaction, the product is cooled, filtered, and recrystallized from ethanol, yielding 60–94% purity . Alternative routes involve using substituted hydrazine hydrochlorides (e.g., 2-chlorophenyl or 2,4,6-trichlorophenyl derivatives) under similar reflux conditions .
  • Key Parameters :

ParameterCondition
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time60–90 minutes
CatalystCH₃COONa
Yield60–94%

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR/IR Spectroscopy : Confirm functional groups (e.g., methoxy, hydrazine) via characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm in 1^1H NMR; CN/CNH stretches in IR) .
  • HPLC : Assess purity using reverse-phase chromatography with 0.1 M HCl as a mobile phase modifier, referencing pharmacopeial standards .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 132 for hydrazine fragments in DIP-MS) .

Q. What safety protocols are recommended for handling hydrazine hydrochloride derivatives?

  • Guidelines :

  • Use NIOSH-approved methods (e.g., 0.1 M HCl as a collection medium for airborne particles) .
  • Employ fume hoods and personal protective equipment (PPE) due to hemolytic anemia risks from hemoglobin binding .
  • Store in airtight containers to prevent degradation; monitor for discoloration or precipitate formation .

Advanced Research Questions

Q. How do reaction conditions influence the formation of by-products in this compound synthesis?

  • Critical Analysis :

  • Reagent Ratios : Excess hydrazine hydrochloride (1.3 mmol vs. 1 mmol aldehyde) minimizes unreacted aldehyde but may increase salt by-products .
  • Solvent Choice : Ethanol favors solubility of intermediates, while aqueous HCl (0.1 M) reduces side reactions like oxidation .
  • Temperature Gradients : Prolonged reflux (>90 minutes) risks decomposition; cooling rates affect crystallization efficiency .

Q. What crystallographic tools are optimal for resolving the molecular structure of this compound?

  • Methodology :

  • Use SHELX (e.g., SHELXL-2018) for small-molecule refinement, leveraging high-resolution X-ray data. Key steps include:
  • Data Collection : High-resolution (<1.0 Å) for accurate H-atom positioning .
  • Twinned Data Handling : SHELXL’s twin law refinement for challenging crystals .
  • OLEX2 Integration : Streamlines structure solution, visualization, and analysis via automated pipelines .

Q. How does this compound participate in bioactive molecule design?

  • Case Study :

  • The compound serves as a precursor for pyrazoline derivatives with inhibitory activity against enzymes like aminopeptidase N and VEGFR2. For example, hydrazine-hydrochloride-mediated cyclization yields 1-(substituted phenyl)-4,5-dihydro-3-methyl-1H-pyrazoles, which show nanomolar IC₅₀ values in enzyme assays .
  • Structure-Activity Relationship (SAR) : The methoxy group enhances lipophilicity, improving membrane permeability in cellular models .

Q. How can contradictory data on reaction yields or by-products be resolved methodologically?

  • Troubleshooting Framework :

Reproducibility Checks : Standardize reagent sources (e.g., SynZeal for phenylhydrazine hydrochloride) to eliminate batch variability .

By-Product Identification : Use LC-MS to detect impurities (e.g., unreacted aldehyde or dimerized hydrazines) .

DoE (Design of Experiments) : Optimize parameters like pH (4–6) and stoichiometry via factorial design .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies?

  • Root Causes :

  • Hydrazine Purity : Commercial phenylhydrazine hydrochloride (e.g., SynZeal) varies in HCl content, affecting reactivity .
  • Crystallization Efficiency : Recrystallization solvent (e.g., ethanol vs. methanol) impacts yield; slower cooling rates improve crystal quality .
    • Mitigation : Pre-dry hydrazine salts at 60°C for 24 hours to standardize HCl content .

Key Citations

  • Synthesis & Characterization:
  • Crystallography:
  • Safety & Handling:
  • Bioactivity:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.